molecular formula C18H22N2O7S2 B13775721 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate CAS No. 68201-93-4

2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate

Cat. No.: B13775721
CAS No.: 68201-93-4
M. Wt: 442.5 g/mol
InChI Key: VSBVKRYHKCYUOY-UHFFFAOYSA-M
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Description

2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate is a complex organic compound with the molecular formula C18H22N2O7S2. This compound is known for its unique structure, which includes a benzenediazonium group, diethoxy groups, and a sulfanyl group attached to a methylphenyl ring. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate typically involves the reaction of 2,5-diethoxyaniline with 4-methylthiophenol in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt. The resulting product is then treated with formaldehyde and hydrogen sulfate to form the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of formaldehyde and hydrogen sulfate enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

68201-93-4

Molecular Formula

C18H22N2O7S2

Molecular Weight

442.5 g/mol

IUPAC Name

2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate

InChI

InChI=1S/C17H19N2O2S.CH2O.H2O4S/c1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;1-2;1-5(2,3)4/h6-11H,4-5H2,1-3H3;1H2;(H2,1,2,3,4)/q+1;;/p-1

InChI Key

VSBVKRYHKCYUOY-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.C=O.OS(=O)(=O)[O-]

Related CAS

68201-93-4

Origin of Product

United States

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